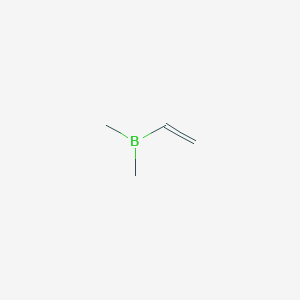
Borane, ethenyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylvinylborane is an organoboron compound that features a vinyl group (CH=CH2) attached to a boron atom, which is further bonded to two methyl groups (CH3). This compound is of significant interest in organic chemistry due to its unique reactivity and utility in various synthetic applications, particularly in cycloaddition reactions.
Preparation Methods
Dimethylvinylborane can be synthesized through several methods. One common synthetic route involves the hydroboration of alkenes with borane reagents. For instance, the reaction of vinylborane with dimethylborane under controlled conditions can yield dimethylvinylborane. Industrial production methods often involve similar hydroboration techniques but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Dimethylvinylborane undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Diels-Alder Reactions: Dimethylvinylborane acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.
Substitution Reactions: Dimethylvinylborane can participate in substitution reactions where the vinyl group is replaced by other functional groups, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Diels-Alder reactions, the product is typically a cyclohexene derivative with various substituents depending on the diene used .
Scientific Research Applications
Dimethylvinylborane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cycloaddition reactions.
Material Science: The compound is used in the development of new materials, including polymers and advanced composites, due to its ability to introduce boron atoms into the molecular structure.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals that may exhibit unique biological activities.
Mechanism of Action
The mechanism of action of dimethylvinylborane in chemical reactions often involves the formation of transient intermediates where the boron atom interacts with other reactants. In Diels-Alder reactions, for example, the boron atom facilitates the formation of a cyclic transition state, leading to the formation of cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Dimethylvinylborane can be compared with other vinylboranes such as vinylborane and dichlorovinylborane. While all these compounds feature a vinyl group attached to boron, their reactivity and selectivity in chemical reactions can vary significantly:
Dichlorovinylborane: Contains chlorine atoms instead of methyl groups, which can significantly alter its reactivity and the types of reactions it undergoes.
The uniqueness of dimethylvinylborane lies in its balance of reactivity and stability, making it a valuable reagent in various synthetic applications.
Properties
CAS No. |
5846-37-7 |
|---|---|
Molecular Formula |
C4H9B |
Molecular Weight |
67.93 g/mol |
IUPAC Name |
ethenyl(dimethyl)borane |
InChI |
InChI=1S/C4H9B/c1-4-5(2)3/h4H,1H2,2-3H3 |
InChI Key |
BJZRMJYVZYZPMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















